9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine with the molecular formula C9H18N2. It is a derivative of azabicyclononane and is known for its unique structural properties, which make it a valuable compound in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is the serotonin receptor, specifically the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
This compound: acts as an antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents serotonin from activating them. This inhibits the transmission of signals that induce nausea and vomiting, particularly those triggered by cancer chemotherapy and surgery .
Biochemical Pathways
The action of This compound primarily affects the serotonin signaling pathway. By blocking the 5-HT3 receptors, it disrupts the normal function of this pathway, leading to a reduction in the transmission of nausea and vomiting signals .
Result of Action
The molecular and cellular effects of This compound ’s action result in the prevention and treatment of nausea and vomiting. By blocking the 5-HT3 receptors, it inhibits the transmission of signals that trigger these symptoms, providing relief to patients undergoing cancer chemotherapy and surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an amine compound . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters precisely.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-ol
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- 9-Methyl-7-thioxo-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in relation to its derivatives and their interactions with neurotransmitter systems. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2, with a molecular weight of approximately 154.25 g/mol. Its structure allows it to mimic certain neurotransmitters, which is significant for its biological activity.
Biological Activity Overview
While this compound itself does not exhibit significant biological activity, its derivatives have shown promise in pharmacological applications, particularly as modulators of nicotinic acetylcholine receptors (nAChRs) and as monoamine reuptake inhibitors.
Interaction with Nicotinic Acetylcholine Receptors
Studies indicate that derivatives of this compound can act as partial agonists at nAChRs, specifically the α3β4 subtype. This interaction may influence neurotransmission and has potential therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia .
Monoamine Reuptake Inhibition
Research has demonstrated that certain derivatives function as mixed monoamine reuptake inhibitors, impacting serotonin, norepinephrine, and dopamine transporters. This mechanism is particularly relevant in the treatment of depression and anxiety disorders .
Study on Derivatives as Therapeutics
A study examined the effects of a derivative of this compound on depression models in rodents. The results indicated that the compound significantly reduced depressive behaviors when administered at dosages ranging from 0.01 to 20 mg/kg body weight .
Pharmacological Profile
The pharmacological profile of derivatives includes:
- Efficacy : Demonstrated efficacy in preclinical models for treating mood disorders.
- Safety : Generally well-tolerated with minimal side effects reported in animal studies.
The mechanism by which this compound and its derivatives exert their effects primarily involves:
- Binding to Receptors : Interaction with nAChRs leads to modulation of cholinergic signaling.
- Inhibition of Transporters : Blocking the reuptake of monoamines enhances synaptic availability of neurotransmitters.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane | 76272-56-5 | High affinity for nAChRs |
Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane | 76272-41-8 | Moderate interaction with monoamines |
N,N-Dimethylpiperidin-4-amines | 172281-90-2 | Mixed reuptake inhibition |
Granisetron Impurity E (free base) | 135906-03-5 | Used in antiemetic therapies |
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-56-5 |
Source
|
Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.